![molecular formula C17H14ClN3O3 B2834059 N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226431-30-6](/img/structure/B2834059.png)
N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Description
N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell cycle regulation, gene expression, and apoptosis. CHIR-99021 has been extensively studied for its potential applications in scientific research, particularly in stem cell research and cancer therapy.
Scientific Research Applications
Optimization of Chemical Functionalities for CB1 Receptor Modulation
Research by Khurana et al. (2014) on indole-2-carboxamides, a structurally similar compound, highlighted the structural requirements for allosteric modulation of the CB1 receptor. They identified key features like chain length, electron withdrawing groups, and amino substituents that significantly impact binding affinity and cooperativity, leading to the identification of potent CB1 allosteric modulators (Khurana et al., 2014).
Medicinal Chemistry and Structural Analysis
Al-Ostoot et al. (2019) synthesized and characterized N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide through spectroscopic techniques and X-ray crystallography, highlighting its potential in various therapeutic areas due to the structural versatility and biological activities of indole analogs (Al-Ostoot et al., 2019).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives as pharmacophores for anticancer agents. Their work demonstrates the potential for designing new anticancer agents based on modifications of the indole structure (Kumar et al., 2009).
Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) focused on the synthesis of an indole acetamide derivative, showcasing its anti-inflammatory activity through in silico modeling and confirming its potential as a basis for designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-10-5-6-15(22)14(7-10)21-16(23)9-20-17(24)12-8-19-13-4-2-1-3-11(12)13/h1-8,19,22H,9H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSFRXNDBCCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide |
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